6-Chloro-3-methoxypyridazin-4-amine

説明

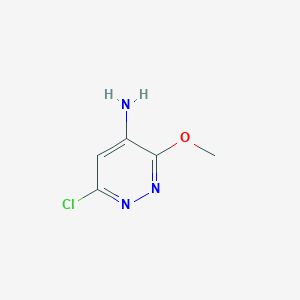

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-3-methoxypyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPRYUWUIMNDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451627 | |

| Record name | 6-Chloro-3-methoxypyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14369-14-3 | |

| Record name | 6-Chloro-3-methoxypyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 6-Chloro-3-methoxypyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 6-Chloro-3-methoxypyridazin-4-amine. The information is intended to support research and development activities by providing key data points and methodologies for property verification.

Core Physical and Chemical Properties

This compound is a pyridazine derivative with potential applications in medicinal chemistry and materials science. A summary of its key physical properties is presented below.

Data Presentation: Summary of Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H6ClN3O | [1][2] |

| Molecular Weight | 159.57 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 190-191 °C | [1] |

| Boiling Point | 373.5 ± 37.0 °C (Predicted) | [1] |

| Density | 1.398 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.52 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound can be determined using a digital melting point apparatus.

Protocol:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

For high-purity crystalline solids, this range is typically narrow.

Determination of Solubility

The solubility of a compound in various solvents can be determined by the following procedure.

Protocol:

-

A known, small amount of the solid compound (e.g., 10 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously at a constant temperature.

-

If the solid dissolves completely, it is considered soluble.

-

If the solid does not dissolve, the mixture can be gently heated to determine the effect of temperature on solubility.

-

This process can be repeated with a range of polar and non-polar solvents to establish a solubility profile.

Visualizations

Experimental Workflow for Melting Point Determination

The following diagram illustrates a standard workflow for determining the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

References

An In-Depth Technical Guide to 6-Chloro-3-methoxypyridazin-4-amine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-3-methoxypyridazin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and its emerging role as a crucial building block in the synthesis of pharmacologically active molecules.

Chemical Identity and Structure

This compound is a substituted pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of chloro, methoxy, and amine functional groups on the pyridazine core imparts unique electronic and steric properties, making it a versatile intermediate for further chemical modifications.

The definitive identification of this compound is provided by its IUPAC name and CAS registry number.

IUPAC Name: this compound

Chemical Structure:

The chemical structure is characterized by a pyridazine ring with a chlorine atom at position 6, a methoxy group at position 3, and an amine group at position 4.

Molecular Representation:

-

SMILES: COC1=NN=C(C=C1N)Cl

-

InChI: InChI=1S/C5H6ClN3O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3,(H2,7,8)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 14369-14-3 |

| Molecular Formula | C₅H₆ClN₃O |

| Molecular Weight | 159.57 g/mol |

| Appearance | Solid |

| Purity | Typically ≥96% |

Synthesis and Experimental Protocols

General Experimental Considerations:

-

Step 1: Selective Methoxylation: 3,6-dichloropyridazine can be selectively methoxylated at one of the chloro positions using a stoichiometric amount of sodium methoxide in a suitable solvent like methanol. The reaction temperature would need to be carefully controlled to favor mono-substitution.

-

Step 2: Nitration: The resulting 3-chloro-6-methoxypyridazine can then undergo nitration. The directing effects of the existing substituents would favor the introduction of a nitro group at position 4. A mixture of nitric acid and sulfuric acid is a common nitrating agent for such heterocyclic systems.

-

Step 3: Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

Role in Drug Discovery and Development

The pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with several approved drugs containing this heterocyclic core.[1] Pyridazine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[2]

This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. The amine group provides a reactive handle for the introduction of various side chains and pharmacophores through reactions such as amide bond formation, alkylation, and participation in cross-coupling reactions.

Potential Signaling Pathway Involvement

Given the prevalence of pyridazine-containing compounds as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors bind to the ATP-binding pocket of the enzyme, and the pyridazine core can act as a scaffold to present substituents that interact with key residues in this pocket.

One such hypothetical pathway is the Cyclin-Dependent Kinase 2 (CDK2) signaling cascade, which is often dysregulated in cancer cells, leading to uncontrolled cell proliferation.

In this hypothetical model, a derivative synthesized from this compound could act as a competitive inhibitor of ATP at the CDK2 binding site, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein. This would keep the E2F transcription factor in an inactive state, leading to cell cycle arrest and inhibition of proliferation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique substitution pattern on the pyridazine core provides a foundation for the synthesis of a diverse range of novel compounds. While further research is needed to fully elucidate its synthetic accessibility and the pharmacological profiles of its derivatives, the existing body of literature on pyridazine-containing molecules suggests that this compound will continue to be a valuable tool for medicinal chemists. The exploration of its potential to generate inhibitors of key signaling pathways, such as those involving protein kinases, represents a promising avenue for the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-chloro-3-methoxypyridazin-4-amine, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, key chemical transformations, and includes detailed experimental protocols. All quantitative data is presented in a clear, tabular format for easy comparison, and logical workflows are visualized using diagrams.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a multi-step process commencing with the commercially available starting material, 3,6-dichloropyridazine. The overall synthetic approach involves a sequence of nucleophilic aromatic substitution, nitration, and reduction reactions. The key transformations are:

-

Amination: Selective replacement of one chlorine atom of 3,6-dichloropyridazine with an amino group.

-

Methoxylation: Introduction of a methoxy group by substituting the second chlorine atom.

-

Nitration: Introduction of a nitro group onto the pyridazine ring, a crucial step for the subsequent installation of the 4-amino group.

-

Reduction: Conversion of the nitro group to the final amine functionality.

A logical workflow for this synthesis is presented below.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including reaction conditions and reported yields.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Amination | 3,6-Dichloropyridazine | Ammonia water | DMF | 120 | 7 | 93.8 |

| 2 | Methoxylation | 3-Amino-6-chloropyridazine | Sodium methoxide | Methanol | 25-30 | 4-5 | ~87 |

| 3 | Nitration | 6-Chloro-3-methoxypyridazinamine | Nitric acid, Sulfuric acid | - | 0 to RT | 3 | ~98 |

| 4 | Reduction | 6-Chloro-3-methoxy-4-nitropyridazine | Stannous chloride dihydrate | Conc. HCl | 35-40 | 5-6 | High |

Note: Yields for steps 2, 3, and 4 are based on analogous reactions on similar substrates and may vary.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

This procedure is adapted from a patented method for the amination of 3,6-dichloropyridazine.

Reaction Scheme:

Caption: Amination of 3,6-dichloropyridazine.

Procedure:

-

In a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90 g, 100 mmol), ammonia water (10.52 g, 300 mmol), and 200 mL of dimethylformamide (DMF).

-

Stir the mixture in the reaction flask at 120°C for 7 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by recrystallization and silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.

-

After drying, a yield of up to 93.79% can be achieved.

Step 2: Synthesis of 6-Chloro-3-methoxypyridazinamine (Analogous Procedure)

This protocol is based on the methoxylation of a similar chloro-substituted heterocyclic amine.[1]

Reaction Scheme:

Caption: Methoxylation of 3-amino-6-chloropyridazine.

Procedure:

-

Prepare a solution of sodium methoxide by mixing 7.78 g (0.144 mol) of sodium methoxide with 50.0 mL of methanol and cool the mixture to 15°C.

-

Slowly add 3-amino-6-chloropyridazine (assuming a similar molar quantity to the substrate in the reference, e.g., ~0.144 mol) to the sodium methoxide solution while maintaining the temperature at 15°C.

-

Heat the reaction mixture to 25-30°C and stir continuously at this temperature for 4-5 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, slowly pour the reaction mixture into water to precipitate the product.

-

Collect the precipitate by filtration and wash with cold water.

-

After drying, the product, 6-chloro-3-methoxypyridazinamine, is obtained. An analogous reaction reported a yield of 86.5%.[2]

Step 3: Synthesis of 6-Chloro-3-methoxy-4-nitropyridazine (Analogous Procedure)

This nitration protocol is adapted from the nitration of a similar heterocyclic compound.[3]

Reaction Scheme:

Caption: Nitration of 6-chloro-3-methoxypyridazinamine.

Procedure:

-

In a reaction vessel, cool concentrated sulfuric acid (e.g., 20 mL) in an ice-water bath.

-

To the cooled sulfuric acid, add 6-chloro-3-methoxypyridazinamine (e.g., 9.90 mmol, 1 equivalent).

-

Dropwise, add 68% nitric acid (e.g., 2.6 mL, 59.40 mmol, 6 equivalents).

-

Stir the reaction mixture for 3 hours at room temperature.

-

Slowly pour the mixture into an ice-water mixture to precipitate the product.

-

Collect the solid by filtration and dry it under reduced pressure to obtain 6-chloro-3-methoxy-4-nitropyridazine. An analogous reaction reported a yield of 98%.[3]

Step 4: Synthesis of this compound (Analogous Procedure)

This reduction method is based on the conversion of a nitropyridine derivative to its corresponding amine using stannous chloride.[1]

Reaction Scheme:

References

6-Chloro-3-methoxypyridazin-4-amine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-3-methoxypyridazin-4-amine, a key intermediate in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and its role in the development of bioactive molecules.

Core Compound Data

This compound is a pyridazine derivative with significant applications in medicinal chemistry. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 14369-14-3 | |

| Molecular Formula | C₅H₆ClN₃O | |

| Molecular Weight | 159.57 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC1=NN=C(C=C1N)Cl | [1] |

| InChI Key | NDPRYUWUIMNDNC-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A plausible synthetic approach, based on analogous reactions, would involve the methoxylation of a dichloropyridazinamine precursor. The following is a generalized experimental protocol based on the synthesis of similar pyridazine derivatives:

Hypothetical Synthesis of this compound:

Reaction: 3,6-Dichloropyridazin-4-amine reacts with sodium methoxide in a suitable solvent to yield this compound.

Materials:

-

3,6-Dichloropyridazin-4-amine

-

Sodium methoxide

-

Methanol (anhydrous)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a reaction vessel under an inert atmosphere.

-

3,6-Dichloropyridazin-4-amine is added to the stirred solution.

-

The reaction mixture is heated to reflux for a specified period, and the reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the final product.

The diagram below illustrates a logical workflow for the synthesis and purification of a pyridazine derivative, which would be applicable to this compound.

Role in Drug Discovery and Development

Chlorine-containing compounds are of significant importance in the pharmaceutical industry, with many approved drugs featuring a chloro-substituent.[2] Pyridazine derivatives, in particular, are recognized for their diverse biological activities.

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 6-chloropyridazin-3-yl have been synthesized and evaluated as nicotinic agents, showing high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[3]

The presence of the chloro, methoxy, and amine groups on the pyridazine ring provides multiple reaction sites for further chemical modifications, allowing for the generation of diverse chemical libraries for drug screening. The diagram below illustrates the central role of this compound as an intermediate in a synthetic pathway to a potential bioactive molecule.

References

- 1. 6-Chloro-4-methoxypyridazin-3-amine | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6-Chloro-3-methoxypyridazin-4-amine in Organic Solvents

Introduction

6-Chloro-3-methoxypyridazin-4-amine is a substituted pyridazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a potential intermediate in the synthesis of pharmacologically active molecules, understanding its solubility in various organic solvents is critical for process development, purification, formulation, and quality control. Optimal solubility is paramount for achieving efficient reaction kinetics, simplifying work-up procedures, and enabling the preparation of solutions for biological screening.

This technical guide provides a framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document details the established experimental protocols for its determination, outlines best practices for data presentation and analysis, and provides logical workflows relevant to its application in pharmaceutical research.

Data Presentation: A Framework for Solubility Analysis

A systematic presentation of solubility data is essential for comparative analysis and for building predictive models. When experimental data for this compound is generated, it should be organized in a clear, tabular format. The following table serves as a template for presenting such data, which typically includes the mole fraction solubility (x) at various temperatures (T/K) in a range of solvents relevant to organic synthesis and pharmaceutical processing.

Table 1: Example Data Structure for Solubility of this compound

| Solvent | Temperature (K) | Mole Fraction (10³x) | Solubility ( g/100g Solvent) |

| Methanol | 298.15 | (Experimental Value) | (Calculated Value) |

| 303.15 | (Experimental Value) | (Calculated Value) | |

| 308.15 | (Experimental Value) | (Calculated Value) | |

| Ethanol | 298.15 | (Experimental Value) | (Calculated Value) |

| 303.15 | (Experimental Value) | (Calculated Value) | |

| 308.15 | (Experimental Value) | (Calculated Value) | |

| Acetone | 298.15 | (Experimental Value) | (Calculated Value) |

| 303.15 | (Experimental Value) | (Calculated Value) | |

| 308.15 | (Experimental Value) | (Calculated Value) | |

| Ethyl Acetate | 298.15 | (Experimental Value) | (Calculated Value) |

| 303.15 | (Experimental Value) | (Calculated Value) | |

| 308.15 | (Experimental Value) | (Calculated Value) | |

| Dimethyl Sulfoxide (DMSO) | 298.15 | (Experimental Value) | (Calculated Value) |

| 303.15 | (Experimental Value) | (Calculated Value) | |

| 308.15 | (Experimental Value) | (Calculated Value) | |

| N,N-Dimethylformamide (DMF) | 298.15 | (Experimental Value) | (Calculated Value) |

| 303.15 | (Experimental Value) | (Calculated Value) | |

| 308.15 | (Experimental Value) | (Calculated Value) |

Experimental Protocols

Accurate solubility determination relies on robust and well-defined experimental methodologies. The following protocols are widely accepted in the pharmaceutical sciences for generating high-quality solubility data.

Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, often referred to as the shake-flask method, is considered the gold standard for determining thermodynamic solubility due to its reliability.[1]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass vial or flask).[1]

-

Equilibration: The resulting suspension is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant temperature for a sufficient duration to ensure that equilibrium between the solid and liquid phases is achieved. This period can range from 24 to 72 hours, depending on the compound and solvent system.[1][2]

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid. This is typically achieved by centrifugation followed by filtration through a chemically inert, non-adsorptive membrane filter (e.g., PTFE or PVDF).[1]

-

Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Data Calculation: The experimentally determined concentration is then converted to the desired units, such as mole fraction or g/100g of solvent.

Synthetic Method with Laser Monitoring

The synthetic method is a dynamic approach that is often faster than the shake-flask method and amenable to automation. It involves observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution.

Methodology:

-

Preparation: A precise amount of this compound is weighed and added to a known mass of the solvent in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Observation: The suspension is heated at a controlled rate (e.g., 0.1-0.5 K/min) while being continuously stirred. A laser beam is passed through the vessel, and a photodetector monitors the light transmission.[3][4]

-

Clear Point Determination: The temperature at which the last solid particles dissolve, resulting in a sudden increase in light transmission, is recorded as the saturation temperature or "clear point" for that specific composition.[3]

-

Data Collection: The experiment is repeated for several different compositions to generate a solubility curve over a range of temperatures.

Data Analysis and Correlation

The temperature dependence of solubility is a key thermodynamic property. The experimental data are often correlated with semi-empirical models to allow for interpolation and to derive thermodynamic parameters of dissolution.

-

The Modified Apelblat Equation: This is a widely used three-parameter model that relates the mole fraction solubility (x) to temperature (T): ln(x) = A + B/T + C·ln(T) where A, B, and C are empirical parameters determined by fitting the model to the experimental data. This model is known for its good correlation accuracy with experimental results.[5][6]

-

The van't Hoff Equation: This equation describes the relationship between solubility and temperature and allows for the calculation of the apparent thermodynamic properties of dissolution, such as enthalpy (ΔH°) and entropy (ΔS°).[7][8] The linear form is given by: ln(x) = -ΔH°/(R·T) + ΔS°/R where R is the ideal gas constant. A plot of ln(x) versus 1/T yields a straight line from which ΔH° and ΔS° can be determined.[8]

Mandatory Visualizations

Experimental and Analytical Workflow

The process of determining and analyzing the solubility of a new chemical entity follows a logical progression from experimental measurement to data modeling. This workflow ensures that the data is not only accurately collected but also mathematically described for practical application.

Caption: Workflow for solubility determination and analysis.

Hypothetical Role in Drug Discovery

Pyridazine scaffolds are privileged structures in medicinal chemistry, frequently utilized as core components of kinase inhibitors. A compound derived from this compound could potentially inhibit a signaling pathway, such as the one initiated by a Receptor Tyrosine Kinase (RTK), which is often dysregulated in cancer.

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. processchemistryportal.com [processchemistryportal.com]

Spectroscopic Data of 6-Chloro-3-methoxypyridazin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available and predicted spectroscopic data for the compound 6-Chloro-3-methoxypyridazin-4-amine (CAS No: 14369-14-3). Due to a lack of publicly available experimental spectra, this document focuses on predicted data and the expected spectroscopic characteristics based on the compound's chemical structure. This guide is intended to assist researchers in the identification and characterization of this molecule and related structures.

Introduction

This compound is a substituted pyridazine derivative. The pyridazine core is a common scaffold in medicinal chemistry, and understanding the spectroscopic properties of its derivatives is crucial for synthesis confirmation, purity assessment, and metabolic studies. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14369-14-3 | Sigma-Aldrich |

| Molecular Formula | C₅H₆ClN₃O | PubChem |

| Molecular Weight | 159.57 g/mol | PubChem |

| Monoisotopic Mass | 159.01994 Da | PubChemLite[1] |

| Predicted XlogP | 0.4 | PubChemLite[1] |

Spectroscopic Data

Mass Spectrometry (MS)

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 160.02722 |

| [M+Na]⁺ | 182.00916 |

| [M-H]⁻ | 158.01266 |

| [M+NH₄]⁺ | 177.05376 |

| [M+K]⁺ | 197.98310 |

| [M]⁺ | 159.01939 |

Source: PubChemLite[1]

The fragmentation pattern in mass spectrometry will be influenced by the pyridazine ring, the chloro, methoxy, and amine substituents. Common fragmentation pathways for chloro-aromatic compounds involve the loss of a chlorine radical or HCl. The pyridazine ring can undergo ring cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not available in the public domain. However, based on the chemical structure, a prediction of the ¹H and ¹³C NMR spectra can be made.

3.2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals:

-

Aromatic Proton: A singlet for the proton on the pyridazine ring. The chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing chloro and methoxy groups.

-

Amine Protons: A broad singlet for the two protons of the primary amine group. The chemical shift of this peak can vary depending on the solvent and concentration.

-

Methoxy Protons: A singlet for the three protons of the methoxy group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 6.5 - 7.5 | Singlet | 1H |

| -NH₂ | 4.0 - 6.0 | Broad Singlet | 2H |

| -OCH₃ | 3.8 - 4.2 | Singlet | 3H |

3.2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-Cl | 145 - 155 |

| C-OCH₃ | 155 - 165 |

| C-NH₂ | 140 - 150 |

| CH (aromatic) | 110 - 120 |

| -OCH₃ | 55 - 65 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups.

Table 5: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium (two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Methoxy) | Stretch | 2850 - 2960 | Medium |

| C=N, C=C (Ring) | Stretch | 1500 - 1600 | Medium to Strong |

| N-H (Amine) | Bend | 1580 - 1650 | Medium |

| C-O (Methoxy) | Stretch | 1000 - 1300 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for acquiring the spectroscopic data discussed.

4.1. Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and infused directly or via an LC system.

-

Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass measurements.

4.2. NMR Spectroscopy

-

Technique: ¹H and ¹³C NMR spectroscopy.

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 300-600 MHz NMR spectrometer is typically used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.3. IR Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectroscopic techniques.

Caption: General workflow for chemical structure elucidation using spectroscopic methods.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is currently limited, the predicted values and general spectroscopic principles outlined here offer valuable guidance for researchers working with this and structurally related compounds. The provided workflows and diagrams serve as a general reference for the application of spectroscopic methods in chemical analysis. It is recommended that experimental data be acquired to validate these predictions and provide a more definitive characterization of the molecule.

References

The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the significant therapeutic potential of pyridazine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies for key assays are provided, alongside a visual representation of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity: Targeting Key Pathways in Malignancy

Pyridazine derivatives have demonstrated notable efficacy against various cancer cell lines, often through the inhibition of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.

A significant number of pyridazine-based compounds have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cell signaling. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of VEGFR-2, these derivatives can effectively suppress the formation of new blood vessels that are essential for tumor growth and metastasis.

Other kinases targeted by pyridazine derivatives include Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), highlighting the diverse mechanisms through which these compounds exert their anticancer effects.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridazine-Pyrazoline Hybrid (IXn) | UO-31 (Renal) | 0.65 | [1] |

| Pyridazine-Pyrazoline Hybrid (IXg) | UO-31 (Renal) | 0.75 | [1] |

| Pyridazine-Pyrazoline Hybrid (IXb) | UO-31 (Renal) | 0.82 | [1] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4e) | MCF-7 (Breast) | 1-10 | [3] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4f) | SK-MEL-28 (Melanoma) | 1-10 | [3] |

| Pyrazolo-Pyridazine Derivative (4) | HepG-2 (Liver) | 17.30 | [2] |

| Pyrazolo-Pyridazine Derivative (4) | HCT-116 (Colon) | 18.38 | [2] |

| 3,6-disubstituted pyridazine (9e) | HOP-92 (NSCLC) | 17.8 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Pyridazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridazine derivatives have shown promising activity against a range of bacteria and fungi, suggesting their potential as a new class of antimicrobial drugs.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyridazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chloro derivatives | E. coli | 0.892–3.744 | [9][10] |

| Chloro derivatives | P. aeruginosa | 0.892–3.744 | [9][10] |

| Chloro derivatives | S. marcescens | 0.892–3.744 | [9][10] |

| Pyridazinone derivative (20c) | B. subtilis | 15.62 | [11] |

| Pyridazinone derivative (7) | S. aureus (MRSA) | 3.74–8.92 µM | [12] |

| Pyridazinone derivative (13) | A. baumannii | 3.74–8.92 µM | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[13][14][15][16]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Pyridazine derivatives

-

Positive control antibiotic/antifungal

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyridazine derivative and serially dilute it in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyridazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity of pyridazine derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates the preference for COX-2 inhibition.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Pyridazinone (3g) | - | 0.04384 | 11.51 | [17][18] |

| Pyridazinone (6a) | - | 0.05301 | - | [17][18] |

| Pyridazinone (3d) | - | 0.06723 | - | [17][18] |

| Pyridazine (6b) | >1.14 | 0.18 | 6.33 | [19] |

| Pyridazine (4c) | - | 0.26 | - | [19] |

| Pyridazinone (24b) | - | 0.01556 - 0.01977 | 24 - 38 | [20] |

| Pyridazinone (25a,b) | - | 0.01556 - 0.01977 | 35, 24 | [20] |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of test compounds.[21][22][23][24][25]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Pyridazine derivatives

-

Positive control (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group, and test groups receiving different doses of the pyridazine derivative. Administer the compounds orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the test groups compared to the control group indicates anti-inflammatory activity.

Conclusion

The pyridazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided quantitative data highlights the potency of these compounds, while the detailed experimental protocols offer a practical guide for researchers seeking to evaluate novel pyridazine derivatives. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, will continue to drive the rational design of next-generation pyridazine-based drugs with improved efficacy and safety profiles. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anticancer test with the MTT assay method [bio-protocol.org]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. idosi.org [idosi.org]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 17. researchgate.net [researchgate.net]

- 18. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 21. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 22. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

The Discovery and Evolution of Novel Pyridazinamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinamine scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and development of novel pyridazinamine compounds. We will explore their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, with a focus on their roles as kinase inhibitors and central nervous system (CNS) agents. This guide is intended to be a comprehensive resource, complete with detailed experimental protocols and data presented for comparative analysis.

A Historical Perspective: The Emergence of Pyridazinamines

The journey of pyridazinamine compounds in drug discovery began with the exploration of pyridazine derivatives for their biological potential. An early and notable example is Minaprine , a 3-aminopyridazine derivative, which was introduced in France in 1972 as an atypical antidepressant.[1] Though later withdrawn due to side effects, Minaprine's unique dual serotonergic and dopaminergic activity sparked further interest in the 3-aminopyridazine core as a privileged scaffold for CNS-acting agents.[2] Subsequent research has expanded the therapeutic landscape of pyridazinamines to include anticancer, anti-inflammatory, and antiviral applications, driven by their ability to interact with a wide range of biological targets.

Synthetic Strategies for Pyridazinamine Derivatives

The synthesis of 3-aminopyridazine derivatives is a cornerstone of research in this area. A common and versatile method involves the reaction of 3,6-dichloropyridazine with ammonia or various amines. This nucleophilic substitution reaction allows for the introduction of diverse functionalities at the 3-position of the pyridazine ring.

A general synthetic route often begins with the formation of a pyridazinone intermediate, which is then chlorinated to provide the reactive 3-chloropyridazine. This intermediate can subsequently be reacted with a desired amine to yield the target 3-aminopyridazine derivative.

Experimental Workflow for a General Synthesis of 3-Aminopyridazine Derivatives:

Caption: General synthetic workflow for 3-aminopyridazine derivatives.

Pyridazinamines as Kinase Inhibitors in Oncology

A significant area of development for pyridazinamine compounds is in the field of oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Targeting the Spindle Assembly Checkpoint: Mps1 Kinase Inhibitors

Monopolar spindle 1 (Mps1) kinase is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures accurate chromosome segregation during mitosis.[2][3][4][5] Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target. Several imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective Mps1 inhibitors.

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint:

Caption: Mps1 signaling cascade in the spindle assembly checkpoint.

Targeting B-Cell Malignancies: Syk Kinase Inhibitors

Spleen tyrosine kinase (Syk) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[6] Aberrant BCR signaling is a hallmark of many B-cell lymphomas, making Syk a rational target for therapeutic intervention. Pyrazolopyrazin-3-amine derivatives, which share structural similarities with pyridazinamines, have shown promise as Syk inhibitors.

Syk Signaling Pathway in B-Cell Activation:

Caption: Simplified Syk signaling pathway in B-cell activation.

Quantitative Data for Pyridazinamine Kinase Inhibitors

The following table summarizes the in vitro activity of selected pyridazinamine and related heterocyclic compounds against various kinases.

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Imidazo[1,2-b]pyridazine | Mps1 | 0.7 | A549 | [7] |

| Pyrazolopyrazin-3-amine | Syk | Data not specified | B-lymphoma cells | [8] |

| 3,6-disubstituted pyridazine | JNK1 | Data not specified | NCI-60 panel | [9] |

| 3,5-diaryl-2-aminopyridine | ALK2 | Data not specified | Cell-based assays | [10] |

Note: Specific IC50 values for some compounds were not available in the public domain and are marked as "Data not specified".

Pyridazinamines in the Central Nervous System

The historical precedent of Minaprine has paved the way for the continued exploration of pyridazinamine derivatives as modulators of CNS pathways.

Minaprine: A Dual Dopaminergic and Serotonergic Modulator

Minaprine's antidepressant effects are attributed to its ability to enhance both dopaminergic and serotonergic neurotransmission.[2] It acts as a serotonin reuptake inhibitor and also interacts with dopamine D1 and D2 receptors.[1][11]

Simplified Dopaminergic and Serotonergic Synaptic Pathways Modulated by Minaprine:

Caption: Minaprine's modulation of dopaminergic and serotonergic synapses.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the research of novel pyridazinamine compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP [γ-³²P]ATP)

-

Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a reaction plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells treated with the test compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

Pyridazinamine compounds have demonstrated remarkable versatility and potential in drug discovery, evolving from their initial exploration as CNS agents to becoming promising candidates in oncology and other therapeutic areas. The 3-aminopyridazine scaffold, in particular, has proven to be a valuable starting point for the design of potent and selective kinase inhibitors. The continued investigation into the structure-activity relationships of these compounds, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the development of novel and effective therapeutics. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring new applications for this versatile chemical class. The detailed methodologies and compiled data within this guide aim to support and accelerate these ongoing research and development efforts.

References

- 1. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. sites.duke.edu [sites.duke.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-3-methoxypyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 6-Chloro-3-methoxypyridazin-4-amine in Suzuki coupling reactions and its potential applications in medicinal chemistry. Detailed, representative protocols for conducting these reactions are also presented.

Application Notes

This compound is a heterocyclic building block of significant interest in drug discovery and development. The pyridazine core is a key pharmacophore in a variety of biologically active molecules. The presence of a chloro substituent at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide range of aryl and heteroaryl substituents, enabling the rapid generation of diverse compound libraries for biological screening.

The methoxy and amine groups on the pyridazine ring also play crucial roles in modulating the physicochemical properties and biological activity of the resulting molecules. The amino group can act as a hydrogen bond donor, while the methoxy group can influence solubility and metabolic stability.

The Suzuki coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the synthesis of 6-aryl-3-methoxypyridazin-4-amine derivatives. These derivatives are being explored for a range of therapeutic targets. While specific applications of compounds derived directly from this compound are not extensively reported in publicly available literature, the broader class of substituted pyridazines has shown promise in various therapeutic areas. Pyridazine derivatives are known to exhibit a wide range of biological activities, and their use as intermediates for antibacterial and anti-cancer drugs has been noted.

The ability to readily diversify the 6-position of the pyridazine ring through Suzuki coupling makes this compound a valuable starting material for structure-activity relationship (SAR) studies in drug discovery programs.

Representative Suzuki Coupling Reaction Data

The following table summarizes representative, albeit hypothetical, quantitative data for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical yields for similar reactions and should be considered as a general guide. Optimization of reaction conditions is recommended to achieve optimal yields for specific substrates.

| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |

| 1 | Phenylboronic acid | 6-Phenyl-3-methoxypyridazin-4-amine | 85 | >98 |

| 2 | 4-Methylphenylboronic acid | 3-Methoxy-6-(p-tolyl)pyridazin-4-amine | 82 | >98 |

| 3 | 4-Methoxyphenylboronic acid | 3-Methoxy-6-(4-methoxyphenyl)pyridazin-4-amine | 88 | >97 |

| 4 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-3-methoxypyridazin-4-amine | 78 | >98 |

| 5 | Thiophen-2-ylboronic acid | 3-Methoxy-6-(thiophen-2-yl)pyridazin-4-amine | 75 | >97 |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture (4:1), toluene, or DMF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.05 mmol) to the flask.

-

The flask is evacuated and backfilled with nitrogen or argon three times.

-

Add the degassed solvent (5-10 mL) to the reaction mixture.

-

The reaction mixture is stirred and heated to 80-100 °C under a nitrogen or argon atmosphere.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-aryl-3-methoxypyridazin-4-amine product.

-

The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the construction of complex aryl and heteroaryl amines.[3] These structural motifs are prevalent in a vast array of biologically active molecules and drug candidates. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Chloro-3-methoxypyridazin-4-amine, a key intermediate in the synthesis of various pharmaceutically relevant compounds. The pyridazine core is a common scaffold in medicinal chemistry, and the ability to selectively introduce diverse amino groups at the C6 position opens up extensive possibilities for creating libraries of novel compounds for drug discovery.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through a sequence of oxidative addition, ligand exchange/amine coordination, deprotonation, and reductive elimination steps to afford the desired C-N coupled product and regenerate the active palladium(0) catalyst.[1] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often promoting high catalytic activity.[4]

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with representative aromatic and aliphatic amines. These conditions are based on established protocols for similar heteroaryl chlorides and serve as a starting point for optimization.

Table 1: Buchwald-Hartwig Amination with Aromatic Amines (e.g., Aniline Derivatives)

| Parameter | Condition | Notes |

| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pd₂(dba)₃ is a source of Pd(0). |

| Ligand | Xantphos (4-10 mol%) or XPhos (4-10 mol%) | Bulky biarylphosphine ligands are often effective. |

| Base | Cs₂CO₃ (1.5-2.0 equiv.) or K₂CO₃ (2.0 equiv.) | Carbonate bases are generally well-tolerated. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed solvents are crucial. |

| Temperature | 80-110 °C | Reaction progress should be monitored by TLC or LC-MS. |

| Reaction Time | 12-24 hours | Varies depending on the reactivity of the aniline. |

| Typical Yield | 70-95% | Highly dependent on the specific substrates and conditions. |

Table 2: Buchwald-Hartwig Amination with Aliphatic Amines (e.g., Alkylamines, Cyclic Amines)

| Parameter | Condition | Notes |

| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Precatalysts can also be used. |

| Ligand | RuPhos (4-10 mol%) or BrettPhos (4-10 mol%) | Ligands tailored for aliphatic amines can improve yields. |

| Base | NaOtBu (1.5-2.0 equiv.) or K₃PO₄ (2.0 equiv.) | Stronger bases are often required for less nucleophilic amines. |

| Solvent | Toluene or Tetrahydrofuran (THF) | Solvent choice can influence reaction rate and solubility. |

| Temperature | 60-100 °C | Lower temperatures may be sufficient for reactive amines. |

| Reaction Time | 8-18 hours | Generally faster than with many aromatic amines. |

| Typical Yield | 65-90% | Steric hindrance on the amine can affect the yield. |

Experimental Protocols

The following are representative protocols for the Buchwald-Hartwig amination of this compound. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Amination with an Aromatic Amine (e.g., 4-Methoxyaniline)

Materials:

-

This compound

-

4-Methoxyaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed toluene

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-methoxyaniline (1.2 mmol), and cesium carbonate (2.0 mmol).

-

In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous, degassed toluene (2 mL).

-

Add the catalyst premix to the Schlenk flask containing the reagents.

-

Add additional anhydrous, degassed toluene (8 mL) to the reaction mixture.

-

Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-3-methoxypyridazin-4,6-diamine.

Protocol 2: Amination with an Aliphatic Amine (e.g., Morpholine)

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

RuPhos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

-

In a separate Schlenk flask, add this compound (1.0 mmol) and sodium tert-butoxide (1.5 mmol).

-

Add the catalyst solution to the flask containing the substrate and base.

-

Add morpholine (1.2 mmol) to the reaction mixture via syringe.

-

Add additional anhydrous, degassed toluene (5 mL).

-

Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methoxy-6-(morpholino)pyridazin-4-amine.

Mandatory Visualizations

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 6-Chloro-3-methoxypyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 6-Chloro-3-methoxypyridazin-4-amine. The pyridazine core is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The protocols outlined below focus on key synthetic transformations that allow for the diversification of the this compound scaffold at the 6-position (chloro substitution) and the 4-amino group (acylation).

Nucleophilic Aromatic Substitution (SNAr) at the 6-Position

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position. This allows for the introduction of a wide variety of functional groups, including amines and alkoxides, leading to novel derivatives with potentially enhanced biological activities.

Synthesis of 6-(Arylamino)-3-methoxypyridazin-4-amine Derivatives

The substitution of the 6-chloro group with various anilines introduces aryl amino scaffolds, which are common in bioactive molecules.

Experimental Protocol:

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as n-butanol or dimethylformamide (DMF) (10 mL) in a round-bottom flask, add the desired substituted aniline (1.2 mmol) and a base such as diisopropylethylamine (DIPEA) (2.0 mmol).

-

Heat the reaction mixture to a temperature between 100-140 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum.

-

If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (Expected):

| Aniline Substituent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| 4-Fluoroaniline | 16 | 120 | 75-85 |

| 4-Methoxyaniline | 18 | 120 | 70-80 |

| 3-Chloroaniline | 20 | 130 | 65-75 |

| 4-(Trifluoromethyl)aniline | 24 | 140 | 60-70 |

Experimental Workflow Diagram:

Application Notes and Protocols: 6-Chloro-3-methoxypyridazin-4-amine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-methoxypyridazin-4-amine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including the reactive chlorine atom and the adjacent amino and methoxy groups, provide multiple points for chemical modification, enabling the exploration of vast chemical space in drug discovery programs. This pyridazine scaffold has been successfully incorporated into molecules targeting a variety of therapeutic areas, most notably in the development of kinase inhibitors for oncology and anti-inflammatory agents.

This document provides a detailed overview of the applications of this compound, complete with experimental protocols for the synthesis of key derivatives, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Therapeutic Applications and Key Derivatives

The pyridazine core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have shown significant promise in several therapeutic areas.

Kinase Inhibitors for Oncology

The pyridazine moiety is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif, crucial for the inhibition of ATP-binding sites of various kinases. The 4-amino group of this compound serves as a key anchor for building molecules that can selectively target kinases implicated in cancer progression.